2-(1-Benzofuran-5-yl)quinazolin-6-amine
Description
Properties
Molecular Formula |
C16H11N3O |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-(1-benzofuran-5-yl)quinazolin-6-amine |
InChI |
InChI=1S/C16H11N3O/c17-13-2-3-14-12(8-13)9-18-16(19-14)11-1-4-15-10(7-11)5-6-20-15/h1-9H,17H2 |
InChI Key |
YFNJRFRROOLASK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1-Benzofuran-5-yl)quinazolin-6-amine generally follows a multi-step approach involving:
- Construction of the quinazoline core.
- Introduction of the amino group at the 6-position.
- Attachment of the benzofuran moiety at the 2-position of the quinazoline ring.
Key synthetic methodologies include nucleophilic substitution, condensation reactions, cyclization, and palladium-catalyzed cross-coupling reactions.
Quinazoline Core Construction
Quinazoline derivatives are often synthesized starting from anthranilic acid derivatives or benzoxazinones. A common approach involves the reaction of 2-aminobenzamide or related precursors with formamide or aldehydes under reflux conditions to form the quinazolin-4(3H)-one scaffold.
For example, a related quinazoline derivative was synthesized by reacting 2-methyl-4(3H)-benzoxazin-4-one with ammonium acetate to afford 2-methylquinazolin-4(3H)-one, which was then chlorinated to introduce a reactive 4-chloroquinazoline intermediate for further functionalization.
Introduction of the Amino Group at the 6-Position
The amino group at the 6-position can be introduced via nucleophilic substitution or amination reactions on halogenated quinazoline intermediates. For example, 6-bromoquinazolin-4(3H)-one was prepared and then subjected to chlorination and subsequent amination to yield 6-aminoquinazoline derivatives.
This step is crucial for enabling further coupling reactions and for imparting biological activity to the molecule.
Attachment of the 1-Benzofuran-5-yl Moiety
The benzofuran group can be introduced at the 2-position of the quinazoline ring via cross-coupling reactions such as Suzuki-Miyaura coupling or palladium-catalyzed C–C bond formation.
A typical approach involves the preparation of a halogenated quinazoline intermediate (e.g., 2-chloroquinazoline or 2-bromoquinazoline), which is then reacted with a boronic acid or boronate ester derivative of 1-benzofuran-5-yl under palladium catalysis to form the desired biaryl linkage.
The use of palladium catalysts such as Pd(PPh3)4 with appropriate bases in solvents like dry DMF at room temperature facilitates efficient coupling with good yields.
Example Synthetic Route Summary
Detailed Reaction Mechanisms and Characterization
Nucleophilic substitution and amination: The halogenated quinazoline intermediates undergo nucleophilic attack by ammonia or amines to replace halogen atoms with amino groups.
Palladium-catalyzed cross-coupling: The palladium catalyst facilitates oxidative addition of the halogenated quinazoline, transmetallation with the benzofuran boronate, and reductive elimination to form the C–C bond.
Characterization: The products are typically characterized by IR spectroscopy (disappearance of halogen bands, appearance of NH2 bands), ^1H-NMR (chemical shifts corresponding to aromatic and amino protons), ^13C-NMR, and elemental analysis. For example, the presence of amino groups is confirmed by NH2 stretching bands around 3300 cm^-1, and benzofuran aromatic protons show characteristic chemical shifts in the aromatic region.
Research Discoveries and Data Tables
Antibacterial and Cytotoxic Activities of Quinazoline Derivatives
While specific biological data for This compound is limited, related quinazoline derivatives have demonstrated significant antibacterial and cytotoxic activities, indicating the potential of such compounds in drug development.
| Compound | MIC (μg/mL) Gram-positive | MIC (μg/mL) Gram-negative | Notes |
|---|---|---|---|
| Quinazoline derivatives (general) | <0.25 - 2 | <0.25 - 8 | Antibacterial activity against various strains |
Summary of Key Spectroscopic Data for Quinazoline Derivatives
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-5-yl)quinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
Scientific Research Applications
2-(1-Benzofuran-5-yl)quinazolin-6-amine is a heterocyclic compound with a quinazoline core substituted with a benzofuran moiety, possessing potential biological activities and applications in medicinal chemistry. Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells. The benzofuran moiety is believed to enhance the cytotoxic effects due to its ability to interact with biological targets involved in cell proliferation and apoptosis pathways.
Potential Applications
This compound has potential applications in pharmaceutical development as a lead compound for developing new anticancer agents. Interaction studies involving this compound have focused on its binding affinity to various biological targets, including enzymes and receptors implicated in cancer progression. These studies often employ techniques to highlight the potential of this compound as a selective anticancer agent.
Anticancer Research
Compounds with benzofuran derivatives have demonstrated anticancer activity . For example, a bromomethyl-substituted benzofuran was developed for lung cancer treatment and evaluated via in silico, in vitro, and in vivo models . In vitro testing against lung adenocarcinoma cells showed that this compound successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .
Development of Antiarrhythmic Drugs
A series of phenylquinazoline inhibitors of Kv1.5 is disclosed . Atrial fibrillation (AF) is the most common form of sustained cardiac arrhythmia, and in addition to significantly affecting quality of life, AF is directly associated with increased risk of stroke and increased mortality .
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(1-Hydroxybenzofuran)quinazolin | Hydroxyl group on benzofuran | Anticancer activity |
| 6-Aminoquinazoline | Amino group at position 6 | Antimicrobial properties |
| Benzofuran-based analogs | Varying substitutions on benzofuran | Diverse pharmacological effects |
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-5-yl)quinazolin-6-amine involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, while quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The compound’s effects are mediated through binding to these targets, leading to the disruption of essential biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of quinazoline and related heterocycles, highlighting differences in fused rings, substituents, and synthetic yields:
Key Observations :
- Fused-Ring Systems : Compounds like 3a (benzoimidazo-quinazoline) and 5a (indolo-quinazoline) demonstrate the impact of fused heterocycles on reactivity and yield. The benzofuran substitution in the target compound may offer distinct π-π stacking interactions compared to benzimidazole or indole systems .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro in 5-Chloro-6-nitro-1,3-benzoxazol-2-amine ) or bulky substituents (e.g., benzyl in 2-Benzyl-1H-benzimidazol-6-amine ) can alter solubility and biological activity .
Physicochemical Properties
NMR and HRMS data from reveal that:
- 3i and 3i′ (dihydro- and fully aromatic benzoimidazo-quinazolines) show distinct ^1H NMR shifts due to hydrogenation state differences.
- 5a–5c (indolo-quinazolines) exhibit downfield shifts for aromatic protons, influenced by the indole’s electron-rich nature.
For 2-(1-Benzofuran-5-yl)quinazolin-6-amine, the benzofuran’s oxygen atom may deshield adjacent protons, producing unique NMR signatures compared to sulfur-containing analogs like 6-Aminobenzothiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
